molecular formula C23H24ClN7 B14969164 N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14969164
M. Wt: 433.9 g/mol
InChI Key: UIHKDMYWSOWVGG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 4-ethylpiperazin-1-yl group: This can be done through amination reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Uniqueness

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrazolo[3,4-d]pyrimidine core

Properties

Molecular Formula

C23H24ClN7

Molecular Weight

433.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24ClN7/c1-2-29-12-14-30(15-13-29)23-27-21(26-18-10-8-17(24)9-11-18)20-16-25-31(22(20)28-23)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3,(H,26,27,28)

InChI Key

UIHKDMYWSOWVGG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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